molecular formula C18H15N5O3S B10945294 2-[(4-Nitrophenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(4-Nitrophenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10945294
M. Wt: 381.4 g/mol
InChI Key: CWTPGJSOWYITBE-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the nitration of the phenoxy group to introduce the nitro functionality .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions. Typical conditions might involve elevated temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could introduce various functional groups onto the phenoxy ring .

Mechanism of Action

The mechanism by which 2-[(4-Nitrophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-Nitrophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of multiple heterocyclic rings, which can confer distinct chemical and biological properties. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C18H15N5O3S

Molecular Weight

381.4 g/mol

IUPAC Name

4-[(4-nitrophenoxy)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C18H15N5O3S/c24-23(25)11-5-7-12(8-6-11)26-9-15-20-17-16-13-3-1-2-4-14(13)27-18(16)19-10-22(17)21-15/h5-8,10H,1-4,9H2

InChI Key

CWTPGJSOWYITBE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)COC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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